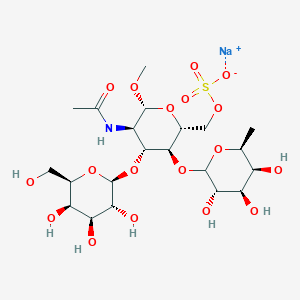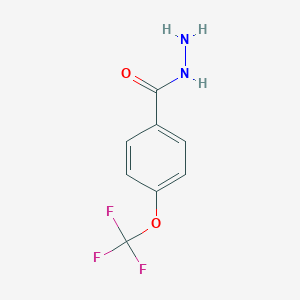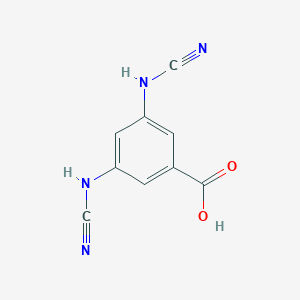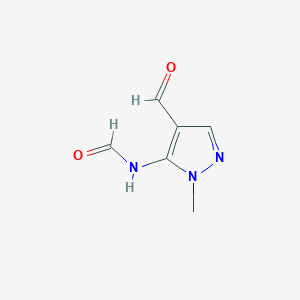
N-(4-formyl-2-methylpyrazol-3-yl)formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-formyl-2-methylpyrazol-3-yl)formamide, also known as FMF, is a chemical compound with potential applications in scientific research. It belongs to the class of pyrazole-based compounds, which have been extensively studied due to their diverse biological activities. FMF has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments have been investigated.
作用機序
The mechanism of action of N-(4-formyl-2-methylpyrazol-3-yl)formamide is not fully understood, but it has been suggested to involve the inhibition of various enzymes and signaling pathways. N-(4-formyl-2-methylpyrazol-3-yl)formamide has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. It has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses. Moreover, N-(4-formyl-2-methylpyrazol-3-yl)formamide has been reported to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
生化学的および生理学的効果
N-(4-formyl-2-methylpyrazol-3-yl)formamide has been shown to exert various biochemical and physiological effects in vitro and in vivo. It has been reported to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, in lipopolysaccharide (LPS)-stimulated macrophages. N-(4-formyl-2-methylpyrazol-3-yl)formamide has also been shown to inhibit the migration and invasion of cancer cells by reducing the expression of matrix metalloproteinases (MMPs). Moreover, N-(4-formyl-2-methylpyrazol-3-yl)formamide has been reported to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes.
実験室実験の利点と制限
N-(4-formyl-2-methylpyrazol-3-yl)formamide has several advantages for laboratory experiments, including its ease of synthesis, low cost, and high purity. Moreover, N-(4-formyl-2-methylpyrazol-3-yl)formamide has been shown to exhibit potent biological activities at relatively low concentrations, making it a promising candidate for further research. However, N-(4-formyl-2-methylpyrazol-3-yl)formamide also has some limitations, including its poor solubility in water and some organic solvents, which can affect its bioavailability and efficacy. Moreover, the mechanism of action of N-(4-formyl-2-methylpyrazol-3-yl)formamide is not fully understood, and further studies are needed to elucidate its molecular targets and signaling pathways.
将来の方向性
There are several potential future directions for research on N-(4-formyl-2-methylpyrazol-3-yl)formamide. One possible direction is to investigate its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Moreover, N-(4-formyl-2-methylpyrazol-3-yl)formamide could be further studied for its anti-cancer activities, particularly in combination with other chemotherapeutic agents. Furthermore, the molecular targets and signaling pathways of N-(4-formyl-2-methylpyrazol-3-yl)formamide could be elucidated using various biochemical and molecular biology techniques. Finally, the pharmacokinetics and pharmacodynamics of N-(4-formyl-2-methylpyrazol-3-yl)formamide could be studied in animal models to determine its safety and efficacy for potential clinical applications.
Conclusion:
In conclusion, N-(4-formyl-2-methylpyrazol-3-yl)formamide is a promising chemical compound with potential applications in scientific research. It has been synthesized using various methods and has been shown to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects. N-(4-formyl-2-methylpyrazol-3-yl)formamide has several advantages for laboratory experiments, including its ease of synthesis, low cost, and high purity. However, further studies are needed to elucidate its mechanism of action, molecular targets, and signaling pathways. Moreover, the potential applications of N-(4-formyl-2-methylpyrazol-3-yl)formamide in the treatment of inflammatory diseases and cancer warrant further investigation.
合成法
N-(4-formyl-2-methylpyrazol-3-yl)formamide can be synthesized using different methods, including the reaction of 2-methylpyrazol-3-amine with formyl chloride and sodium hydroxide, or the reaction of 2-methylpyrazol-3-amine with ethyl formate and sodium hydroxide. The yield of N-(4-formyl-2-methylpyrazol-3-yl)formamide obtained using these methods ranges from 50% to 80%. The purity of the synthesized N-(4-formyl-2-methylpyrazol-3-yl)formamide can be confirmed using various analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis.
科学的研究の応用
N-(4-formyl-2-methylpyrazol-3-yl)formamide has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects. N-(4-formyl-2-methylpyrazol-3-yl)formamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the growth and proliferation of cancer cells. Moreover, N-(4-formyl-2-methylpyrazol-3-yl)formamide has been reported to possess antibacterial and antifungal activities against various strains of microorganisms.
特性
CAS番号 |
188998-35-8 |
|---|---|
製品名 |
N-(4-formyl-2-methylpyrazol-3-yl)formamide |
分子式 |
C6H7N3O2 |
分子量 |
153.14 g/mol |
IUPAC名 |
N-(4-formyl-2-methylpyrazol-3-yl)formamide |
InChI |
InChI=1S/C6H7N3O2/c1-9-6(7-4-11)5(3-10)2-8-9/h2-4H,1H3,(H,7,11) |
InChIキー |
IRHGNKDIOCBMDM-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C=N1)C=O)NC=O |
正規SMILES |
CN1C(=C(C=N1)C=O)NC=O |
同義語 |
Formamide, N-(4-formyl-1-methyl-1H-pyrazol-5-yl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



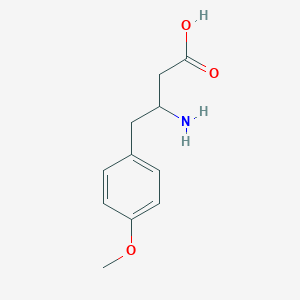
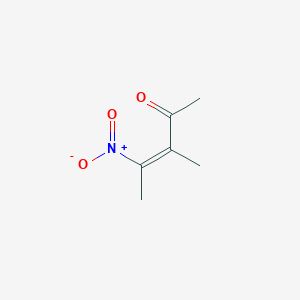
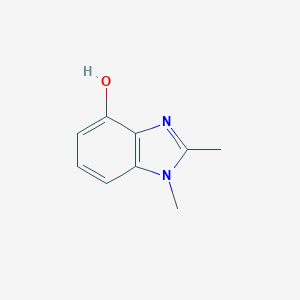
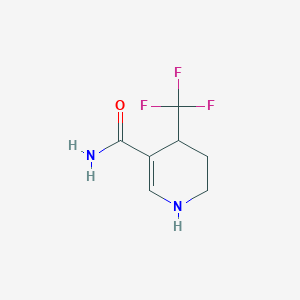
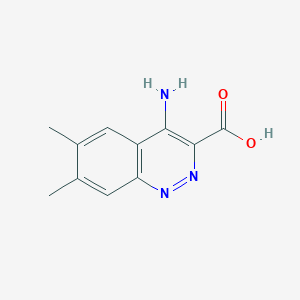
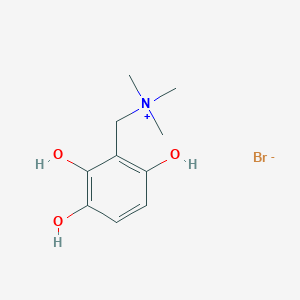
![1H-Imidazo[4,5-b]pyridine](/img/structure/B63865.png)
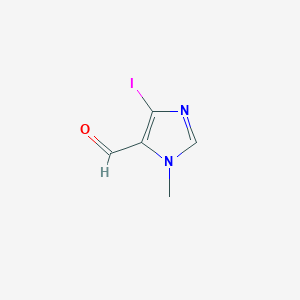
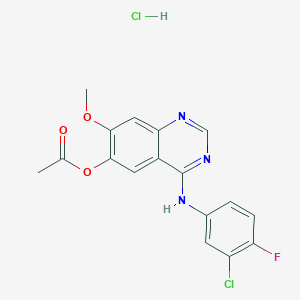
![5-Azido-8-methyl-6-nitro-1,3-diphenylpyrido[2,3-d]pyrimidine-2,4,7-trione](/img/structure/B63873.png)
![(3S)-7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol](/img/structure/B63875.png)
